molecular formula C18H16O4 B1620872 Benzyl fumarate CAS No. 538-64-7

Benzyl fumarate

Cat. No. B1620872
CAS RN: 538-64-7
M. Wt: 296.3 g/mol
InChI Key: CPZVJYPXOWWFSW-VAWYXSNFSA-N
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Description

Benzyl fumarate is a chemical compound that is commonly used in scientific research. It is a type of ester that is formed by the reaction of fumaric acid and benzyl alcohol. Benzyl fumarate has been found to have various biochemical and physiological effects, making it a valuable tool in the field of research.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzyl fumarate has been studied for its synthesis methods and potential antimicrobial applications. Zhou Chang-yi (2010) found that mono-benzyl fumarate, synthesized through a two-step process involving esterification and isomerization, exhibited strong antibacterial activity, suggesting its use as an antimicrobial sterilization agent (Zhou Chang-yi, 2010).

Microwave-Assisted Synthesis

Another study by Z. Xiuqin et al. (2010) focused on the synthesis of benzyl fumarate under microwave irradiation, which proved to be a convenient method with high yields. This approach emphasized the benefits of microwave-assisted synthesis in terms of convenience and efficiency (Z. Xiuqin et al., 2010).

Enzyme Studies

Benzylsuccinate synthase, an enzyme closely related to the fumarate addition reaction, has been extensively studied. Bharadwaj et al. (2013) used computational methods to deduce the structure of the enzyme's catalyticsubunit and elucidate the molecular basis for the fumarate addition reaction. This study revealed distinct binding pockets at the active site and identified critical residues for substrate binding, contributing to our understanding of enzymatic processes involving fumarate and benzyl compounds (Bharadwaj, Dean, & Maupin, 2013).

Fumarase Interaction

In a study by G. Rogers et al. (1976), the interaction between benzyl bromide and fumarase was explored, revealing the selective alkylation of sulfur nucleophiles such as methionine and cysteine. This research provided insights into the enzyme's inactivation mechanism and substrate specificity, highlighting the chemical properties of benzyl fumarate derivatives (Rogers, Shaltiel, & Boyer, 1976).

Anaerobic Degradation

The role of benzylsuccinate synthase in the anaerobic degradation of monoaromatic hydrocarbons, such as toluene, was investigated by Chakraborty and Coates (2004). They highlighted the importance of the fumarate addition reaction in the catabolic process, providing valuable insights into biodegradation pathways involving benzyl fumarate and related compounds (Chakraborty & Coates, 2004).

properties

IUPAC Name

dibenzyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZVJYPXOWWFSW-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl fumarate

CAS RN

538-64-7
Record name Benzyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K095ZNL0LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
XQ Zhang, HL Cao, YM Ma, HY Yao… - Progress in Modern …, 2010 - cabdirect.org
… Abstract : Benzyl fumarate was synthesized from maleic anhydride and benzyl alcohol … segregation for 90 min, the yield of benzyl fumarate can reach 92.50%. This developed method …
Number of citations: 0 www.cabdirect.org
M Sagir, IM Tan, M Mushtaq, L Ismail… - Journal of Dispersion …, 2014 - Taylor & Francis
The synthesis of CO 2 philic surfactant using maleic anhydride and 4-tert-butylbenzyl alcohol is reported. We reacted maleic anhydride with 4-tert-butylbenzyl alcohol to form bis(4-(tert-…
Number of citations: 29 www.tandfonline.com
S Mekki, S Bellahouel, N Vanthuyne, M Rolland… - Tetrahedron …, 2012 - Elsevier
… This new procedure afforded a 25:75 ratio of diol 5 to aminoalcohol 4 with the total disappearance of benzyl fumarate 3 in 2 days. Activation under microwaves after the second addition …
Number of citations: 7 www.sciencedirect.com
E Hirano, PB Zetterlund, T Takaoka… - Polymer …, 2003 - Wiley Online Library
… Initiation in the free radical polymerization of dicyclohexyl fumarate (DCHF), isopropyl phenyl fumarate (iPPF) and isopropyl benzyl fumarate (iPBF), and the copolymerization of DCHF …
Number of citations: 4 onlinelibrary.wiley.com
N Li, ZP Zhu - Advanced Materials Research, 2011 - Trans Tech Publ
… The amount of CaO used was 15 g/0.1 mol mono-benzyl fumarate. The flask was heated in water bath with mixing. After being refluxed for a period of time, reaction solution was poured …
Number of citations: 4 www.scientific.net
GD Head - Journal of the American Medical Association, 1924 - jamanetwork.com
… It contains not less than99 per cent, of benzyl fumarate. Actions and Uses.—Benzyl fumarate acts … Benzyl fumarate, like benzyl succinate, has the advantage over benzyl benzoate that, …
Number of citations: 4 jamanetwork.com
AS Tenner - Journal of the American Medical Association, 1924 - jamanetwork.com
… It contains not less than99 per cent, of benzyl fumarate. Actions and Uses.—Benzyl fumarate acts … Benzyl fumarate, like benzyl succinate, has the advantage over benzyl benzoate that, …
Number of citations: 0 jamanetwork.com
EH Volwiler, EB Vliet - Journal of the American Chemical Society, 1921 - ACS Publications
Experiments are reported showing that the reactions CH3OH+ H2O= CO2+ 3H2 and CH2O+ H2O= CO2+ 2H2 proceedwhen suitable vapor mixtures are led through finely divided …
Number of citations: 16 pubs.acs.org
MH Kahn - Journal of the American Medical Association, 1925 - jamanetwork.com
To obtain good pulse waves from a polygraphic apparatus, the simplest method thus far devised is to use a glycerin capsule; ie, the cup that is applied over the radial pulse is covered …
Number of citations: 0 jamanetwork.com
AMJ DR, JR Lane, J Brussee… - A quest for …, 2012 - scholarlypublications …
… derivatives (17 and 18) showed a slight decrease in affinity and the smaller 3-fluoro-benzyl compound (19) a slight increase in affinity with respect to the unsubstituted benzyl fumarate. …

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